molecular formula C15H14F2N8O2 B11546280 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B11546280
M. Wt: 376.32 g/mol
InChI Key: PIUJCHSTNXJIOH-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Hydrazide formation:

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The difluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases, and it could be used as a lead compound in the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and might have similar chemical properties.

    Oxadiazole derivatives: These compounds share the oxadiazole ring and might have similar reactivity.

    Hydrazide derivatives: These compounds share the hydrazide group and might have similar biological activity.

Uniqueness

What sets 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1E)-1-(4,5-difluoro-2-methylphenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide apart is its combination of multiple functional groups in a single molecule

properties

Molecular Formula

C15H14F2N8O2

Molecular Weight

376.32 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(4,5-difluoro-2-methylphenyl)ethylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C15H14F2N8O2/c1-6-4-10(16)11(17)5-9(6)7(2)19-21-15(26)12-8(3)25(24-20-12)14-13(18)22-27-23-14/h4-5H,1-3H3,(H2,18,22)(H,21,26)/b19-7+

InChI Key

PIUJCHSTNXJIOH-FBCYGCLPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C)/C)F)F

Canonical SMILES

CC1=CC(=C(C=C1C(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C)C)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.